(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride
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Overview
Description
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which contributes to its specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride typically involves the reduction of corresponding ketones or alcohols. One common method is the hydrogenation of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone using a suitable catalyst under hydrogen gas . Another approach involves the reductive amination of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone with ammonia or an amine source in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation or catalytic transfer hydrogenation techniques, which are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Corresponding ketones or alcohols.
Reduction: Various amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol
- (1R,2R,5R)-2-Hydroxy-3-pinanone
- (1R,2R,3S,5R)-Pinanediol
Uniqueness
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in applications requiring high selectivity and specificity .
Properties
Molecular Formula |
C10H22ClN |
---|---|
Molecular Weight |
191.74 g/mol |
IUPAC Name |
(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6,11H2,1-3H3;1H/t8-,9-,10-;/m1./s1 |
InChI Key |
XAKVMELMSQHWLY-RWDYHCJXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)N)C(C)C.Cl |
Canonical SMILES |
CC1CCC(C(C1)N)C(C)C.Cl |
Origin of Product |
United States |
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